molecular formula C3H5ClO B048189 Propionyl chloride CAS No. 79-03-8

Propionyl chloride

Cat. No.: B048189
CAS No.: 79-03-8
M. Wt: 92.52 g/mol
InChI Key: RZWZRACFZGVKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionyl chloride, also known as propanoyl chloride, is an organic compound with the chemical formula CH₃CH₂COCl. It is the acyl chloride derivative of propionic acid and is characterized by its colorless, corrosive, and volatile liquid form. This compound is widely used as a reagent in organic synthesis due to its reactivity and ability to introduce the propionyl group into various compounds .

Mechanism of Action

Target of Action

Propionyl chloride, also known as propanoyl chloride, is primarily used as a reagent in organic synthesis . It is an acyl chloride derivative of propionic acid and undergoes the characteristic reactions of acyl chlorides . The primary targets of this compound are the molecules it reacts with in these synthesis reactions, such as anisole and 2-methoxynaphthalene .

Mode of Action

This compound interacts with its targets through acylation, a process where an acyl group is transferred to a molecule . For instance, it can convert anisole to 4-methoxypropiophenone and 2-methoxynaphthalene to 1-propio-2-methoxynaphthalene . This interaction results in the formation of new compounds, which can be used in further reactions or as end products in various industries .

Biochemical Pathways

Propionyl-CoA can be produced from propiogenic nutrients, including odd-chain fatty acids, cholesterol, and the branched-chain amino acids valine and isoleucine . It can be catabolized via propionyl-CoA carboxylase to d- and then l-methylmalonyl-CoA, which contributes four carbons to the tricarboxylic acid (TCA) cycle as succinyl-CoA .

Pharmacokinetics

It’s worth noting that this compound is a colorless, corrosive, volatile liquid , suggesting that it could be rapidly distributed and eliminated if it were to enter the body.

Result of Action

The result of this compound’s action is the formation of new compounds through acylation reactions . For example, it can be used to synthesize fentanyl , a potent opioid used for pain management. In addition, this compound is an intermediate for the plant growth regulator prohexadione .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the reaction of propionic acid with phosphorus trichloride to produce this compound is performed at 50℃ . Moreover, the presence of specific catalysts, such as Indium (III) chloride impregnated mesoporous Si-MCM-41, can enhance the acylation reactions involving this compound .

Safety and Hazards

Propionyl chloride is considered hazardous . It is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled . It reacts violently with water .

Future Directions

Propionyl chloride is used in the illicit manufacture of the controlled substance fentanyl, as well as fentanyl analogues, and fentanyl-related substances . The Drug Enforcement Administration is considering listing this compound as a list I chemical . They are soliciting information on the current uses of this compound (other than for the synthesis of fentanyl) in order to properly determine the effect such a proposed action would have on legitimate industry .

Biochemical Analysis

Biochemical Properties

Propionyl chloride undergoes the characteristic reactions of acyl chlorides .

Molecular Mechanism

This compound is industrially produced by the chlorination of propionic acid with phosgene . The molecular mechanism of its action largely depends on its role as an acylating agent in organic synthesis . It can participate in various reactions, leading to the formation of different compounds. The exact molecular mechanisms, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are subject to the specific context of the reaction and require further study.

Temporal Effects in Laboratory Settings

Due to its volatile nature, it is likely that this compound would evaporate over time if not properly stored

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of this compound at different dosages in animal models. It is known to be highly toxic, with a median lethal dose (LD50) of 100 mg/kg in rats when administered orally

Metabolic Pathways

This compound is involved in the synthesis of various propionic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: Propionyl chloride can be synthesized through several methods:

Industrial Production Methods: Industrially, this compound is produced by the chlorination of propionic acid with phosgene. The reaction is as follows: [ \text{CH}_3\text{CH}_2\text{CO}_2\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COCl} + \text{HCl} + \text{CO}_2 ]

Chemical Reactions Analysis

Types of Reactions: Propionyl chloride undergoes various types of reactions, including:

Common Reagents and Conditions:

    Alcohols: React with this compound in the presence of a base to form esters.

    Amines: React with this compound to form amides.

    Water: Hydrolyzes this compound to form propionic acid.

Major Products:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Carboxylic Acids: Formed from hydrolysis with water.

Comparison with Similar Compounds

  • Acetyl Chloride (CH₃COCl)
  • Butyryl Chloride (CH₃CH₂CH₂COCl)
  • Valeryl Chloride (CH₃CH₂CH₂CH₂COCl)

Properties

IUPAC Name

propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWZRACFZGVKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Record name PROPIONYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4347
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058819
Record name Propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Propionyl chloride appears as a colorless liquid with a pungent odor. Corrosive and very irritating to skin and eyes. Used to make other chemicals., Liquid with a pungent odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
Record name PROPIONYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4347
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propionyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19049
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

80 °C
Record name Propionyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

54 °F (NFPA, 2010), 54 °F (12 °C)
Record name PROPIONYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4347
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propionyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in ether
Record name Propionyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0646 g/cu cm at 20 °C
Record name Propionyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

3.2 (Air = 1)
Record name Propionyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

79-03-8
Record name PROPIONYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4347
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propionyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propionyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPANOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB6VL5OMB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propionyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-94 °C
Record name Propionyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

If X is the carboxyl group O—C(O)—R5, carboxylic anhydrides are obtained. If R1 and R5 are each methyl, acetic anhydride is obtained, this being prepared industrially from acetic acid via the dehydration to give the ketene and subsequent addition of acetic acid (Weissermel, Arpe, Industrielle organische Chemie, 3rd edition, VCH, 1988, pages 193-194). Propionic anhydride can be obtained from propionic acid by dewatering, or by reaction with propionyl chloride. Mixed anhydrides in which R5 is not methyl or ethyl can be obtained from acetic acid or propionic acid via acetyl chloride or propionyl chloride with subsequent reaction of the corresponding carboxylic acid (Ullmanns Encyklopädie der technishen Chemie, 4th edition, 1980, Verlag Chemie GmbH, Volume 19, page 457).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

46.9 g (0.44 tool) of butyryl chloride are added dropwise to a suspension of 93.3 g (0.7 tool) of AlCl3 in 100 ml of methylene chloride in the course of 30 minutes, while stirring and cooling to -10° to -5°. A solution of 22.3 g (0.1 tool) of N-butylcarbazole in 50 ml of CH2Cl2 is then added dropwise at -10° to -5° in the course of 2 hours. The suspension is stirred at 0° to 20° for 16 hours and then poured onto ice. The emulsion formed is extracted twice with CHCl3 and the extract is washed with water, dried over MgSO4 and evaporated. The crude 3,6-dibutyryl-9-butyl-9H-carbazole is re-crystallized from 80 ml of ethanol. The resulting crystals have a melting point of 107°-109°. 3,6-Dipropionyl-9-butyl-9H-carbazole, which has a melting point of 142°-144° is obtained in an analogous manner from 81.4 g of propionyl chloride and 44.7 g of N-butylcarbazole.
Quantity
46.9 g
Type
reactant
Reaction Step One
Name
Quantity
93.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propionyl chloride
Reactant of Route 2
Reactant of Route 2
Propionyl chloride
Reactant of Route 3
Reactant of Route 3
Propionyl chloride
Reactant of Route 4
Propionyl chloride
Reactant of Route 5
Reactant of Route 5
Propionyl chloride
Reactant of Route 6
Reactant of Route 6
Propionyl chloride
Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data of propionyl chloride?

A1: this compound has the molecular formula C3H5ClO and a molecular weight of 92.52 g/mol. Spectroscopically, it can be characterized using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. Key spectral features include a strong carbonyl stretch in the IR spectrum around 1780 cm-1 and characteristic chemical shifts in the NMR spectrum corresponding to the methyl, methylene, and carbonyl groups. [, , , , , ]

Q2: How does the structure of this compound influence its reactivity?

A2: this compound, like other acyl chlorides, possesses a highly electrophilic carbonyl carbon due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to nucleophilic attack, leading to a wide range of reactions, including esterification, amidation, and Friedel-Crafts acylation. [, , , ]

Q3: How does perfluorination affect the properties of this compound?

A3: Perfluorothis compound, the perfluorinated analog, exhibits distinct differences compared to this compound. Studies using chirped pulse Fourier transform microwave spectroscopy revealed that perfluorination leads to a shorter C-C bond length and a longer C-Cl bond length in the molecule. This has been attributed to the strong electronegativity of fluorine atoms. Additionally, perfluorination impacts the electronic structure, resulting in a less polar C=O bond. These structural and electronic modifications influence its reactivity and interactions compared to this compound. [, ]

Q4: What is the role of this compound in Friedel-Crafts acylation reactions, and how does its reactivity compare to other acylating agents?

A4: this compound acts as an acylating agent in Friedel-Crafts acylation reactions, introducing an acyl group (CH3CH2CO-) onto an aromatic ring. Compared to acetic anhydride, another common acylating agent, this compound has been found to be more reactive in the acylation of 2-methylnaphthalene using aluminum trichloride as a catalyst. []

Q5: How does this compound react with cellulose, and what are the potential applications of the products?

A5: this compound reacts with cellulose fibers in the presence of a base like pyridine, leading to the substitution of hydroxyl groups in cellulose with propionyl groups. This process, known as esterification, modifies the properties of cellulose, potentially enhancing its solubility, flexibility, and other characteristics. This reaction has been investigated for various applications, including the development of cellulose-based materials with tailored properties. [, ]

Q6: What are the major products formed during the photodissociation of this compound?

A6: Photodissociation of this compound at 248 nm primarily leads to two major pathways: C-Cl bond fission and HCl elimination. C-Cl bond fission produces a propionyl radical, which further decomposes into CH3CH2 and CO. The HCl elimination channel, less prominent in the gas phase, results in the formation of CH3CHCO or CH2CH2CO, further dissociating into CO and CH2CH2. [, ]

Q7: Have there been any computational studies investigating the electronic structure and properties of this compound?

A7: Yes, computational chemistry methods, such as MNDO (Modified Neglect of Diatomic Overlap), have been employed to study the electronic structure of this compound and its derivatives. These calculations provide insights into molecular properties, reactivity, and reaction mechanisms. []

Q8: How does the stability of this compound vary under different conditions?

A8: this compound is sensitive to moisture and readily hydrolyzes in the presence of water, forming propionic acid and hydrochloric acid. It should be stored under anhydrous conditions to prevent degradation. []

Q9: What are the safety considerations associated with handling this compound?

A9: this compound is a reactive and corrosive chemical. It can cause severe skin burns and eye damage. It is also flammable and should be handled with extreme care in well-ventilated areas using appropriate personal protective equipment. []

Q10: What are some potential areas for further research and development related to this compound?

A10: Further research could explore the use of this compound in the development of novel polymers, materials, and pharmaceuticals. Additionally, investigations into its environmental fate, degradation pathways, and potential impact are crucial for ensuring its responsible use. [, ]

  • Researchers have synthesized various derivatives of this compound, including those containing chiral centers, to study their applications in asymmetric synthesis and drug development. [, , ]
  • The reactivity of this compound makes it a valuable building block for synthesizing more complex molecules, including heterocyclic compounds with potential pharmaceutical applications. []
  • Studies have investigated the potential of this compound derivatives for use as plasticizers in PVC to improve its flexibility and processability. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.